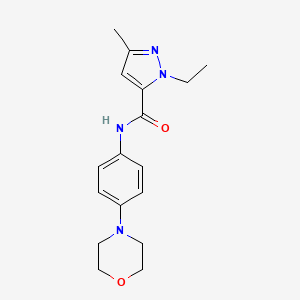

1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide

Description

This compound belongs to the pyrazole-carboxamide family, characterized by a central pyrazole ring substituted with ethyl and methyl groups at positions 1 and 3, respectively, and a carboxamide group at position 5 linked to a 4-morpholinophenyl moiety. Its structural framework is frequently explored in medicinal chemistry for applications ranging from anti-inflammatory agents to central nervous system modulators .

Propriétés

IUPAC Name |

2-ethyl-5-methyl-N-(4-morpholin-4-ylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-3-21-16(12-13(2)19-21)17(22)18-14-4-6-15(7-5-14)20-8-10-23-11-9-20/h4-7,12H,3,8-11H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPLOWRMSMKTHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the ethyl and methyl groups: Alkylation reactions using appropriate alkyl halides in the presence of a base.

Attachment of the morpholinophenyl group: This can be done through a nucleophilic substitution reaction where the pyrazole ring reacts with a 4-morpholinophenyl halide.

Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds, including 1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide, exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including breast and colon cancers. The compound's mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogenic organisms. In vitro studies indicate that it can effectively inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Some research highlights the potential anti-inflammatory effects of pyrazole derivatives. These compounds may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response, thus offering therapeutic benefits in conditions characterized by inflammation .

Fungicidal Activity

The compound's derivatives have been tested for fungicidal activity against various phytopathogenic fungi. Studies suggest that these compounds can significantly inhibit mycelial growth, showing promise as agricultural fungicides . The effectiveness of these compounds can be attributed to their ability to disrupt fungal cell wall synthesis or interfere with metabolic pathways essential for fungal growth.

Herbicidal Potential

Research is ongoing into the herbicidal properties of pyrazole derivatives, with some studies indicating potential efficacy against specific weed species. The mechanism may involve the inhibition of key enzymes in the biosynthetic pathways of plant hormones, leading to growth disruption .

Synthesis and Structure-Activity Relationship

The synthesis of 1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide typically involves multi-step synthetic routes that integrate various reagents under controlled conditions to yield high purity compounds. Structure-activity relationship (SAR) studies have been crucial in optimizing the chemical structure for enhanced biological activity. For example, modifications in the morpholine moiety or variations in substituents on the pyrazole ring can lead to significant changes in potency against cancer cells or pathogens .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values below 10 µM. |

| Study B | Antimicrobial Properties | Showed effective inhibition against E. coli and S. aureus with MIC values comparable to standard antibiotics. |

| Study C | Anti-inflammatory Effects | Reported reduction in inflammation markers in animal models treated with pyrazole derivatives. |

Mécanisme D'action

The mechanism of action of 1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, compounds in this class may interact with enzymes or receptors, modulating their activity through binding interactions. This can lead to changes in cellular signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Substituent Variations on the Pyrazole Core

Pyrazole-carboxamides exhibit diverse biological activities depending on substituent patterns. Key comparisons include:

Tolfenpyrad (4-Chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide)

- Structural Differences: Chlorine at position 4 and a benzyl-p-tolyloxy group replace the morpholinophenyl moiety.

- Functional Impact : The chloro substituent enhances insecticidal activity, while the benzyl group increases lipophilicity, favoring membrane penetration in pesticides .

N-Cyclopentyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

- Structural Differences : A 4-fluorophenyl group at position 3 and a cyclopentylamide at position 3.

- Functional Impact : The fluorine atom improves metabolic stability, and the cyclopentyl group may enhance receptor binding affinity in neurological targets .

1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide

- Structural Differences : Methoxy and chlorophenyl groups at positions 5 and 3, respectively.

Positional Isomerism and Carboxamide Placement

The position of the carboxamide group significantly influences activity:

Role of the Morpholinophenyl Group

The 4-morpholinophenyl substituent in the target compound provides:

- Enhanced Solubility : Morpholine’s polarity improves aqueous solubility compared to hydrophobic groups like benzyl or tolyl .

- Pharmacological Potential: Morpholine derivatives are associated with anti-inflammatory and kinase inhibitory activities, as seen in analogues like 3-(4-morpholinophenyl)-4,5-dihydropyrazoles .

Pharmacological and Physicochemical Properties

Physicochemical Data

*Predicted using fragment-based methods.

Activité Biologique

1-Ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16N4O2

- Molecular Weight : 252.29 g/mol

- CAS Number : 50920-65-5

The compound primarily functions as an immune modulator . It has been shown to effectively bind to the STING (Stimulator of Interferon Genes) protein, which plays a crucial role in the innate immune response. By activating STING, the compound enhances the production of type I interferons and other cytokines, thereby promoting an antiviral response .

Antiviral Activity

Recent studies have demonstrated that 1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide exhibits significant antiviral properties. For instance:

- Inhibition of Herpes Simplex Virus (HSV) : The compound showed a reduction in HSV-1 plaque formation by approximately 69% at a concentration of 0.5 mg/mL .

- Effect on Respiratory Syncytial Virus (RSV) : It exhibited an EC50 of 6.7 μM against RSV replication, indicating potent antiviral activity compared to established antiviral agents .

Antitumor Activity

The compound's potential as an anticancer agent has also been explored:

- Inhibition of Cancer Cell Proliferation : In vitro studies revealed that the compound inhibited the proliferation of various cancer cell lines, with selectivity indices indicating a favorable therapeutic window .

Study 1: Antiviral Efficacy

A study conducted by Dawood et al. evaluated several pyrazole derivatives, including our compound, for their antiviral efficacy against HSV and other viruses. The results indicated that the compound significantly reduced viral loads and exhibited low cytotoxicity in Vero cell lines .

Study 2: Immune Modulation

Research published in ACS Omega highlighted the immune-modulating effects of the compound, noting its ability to enhance interferon production in response to viral infections. This mechanism underlines its potential use as an adjuvant therapy in viral infections .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C13H16N4O2 |

| Molecular Weight | 252.29 g/mol |

| CAS Number | 50920-65-5 |

| EC50 (RSV) | 6.7 μM |

| Plaque Reduction (HSV) | 69% at 0.5 mg/mL |

| Selectivity Index (Cancer) | Varies by cell line |

Q & A

Q. What are the critical steps and considerations for synthesizing 1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-keto esters. Subsequent functionalization includes nucleophilic substitution at the morpholinophenyl group and carboxamide coupling. Key considerations:

- Catalysts : Use of CuI or Pd-based catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to attach the morpholinophenyl group .

- Solvents : Polar aprotic solvents like DMF or DCM enhance solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC .

Q. How is the structural identity of this compound confirmed in experimental settings?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, morpholine protons at δ 3.5–4.0 ppm) .

- X-ray Crystallography : Resolves 3D molecular geometry, as seen in related pyrazole-carboxamide derivatives (e.g., bond angles and torsion angles in crystal lattices) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .

- Kinase Inhibition : Fluorescence-based kinase assays (e.g., EGFR or MAPK pathways) due to pyrazole-carboxamide interactions with ATP-binding pockets .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE):

- Temperature Gradients : Test 60–120°C to balance reaction rate and byproduct formation .

- Microwave Assistance : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .

- Catalyst Loading : Titrate Pd/C or CuI (0.5–5 mol%) to minimize waste and cost .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodological Answer : Resolve discrepancies through:

- Dose-Response Curves : Establish EC/IC values under standardized conditions (e.g., consistent cell lines, serum concentrations) .

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets .

- Meta-Analysis : Compare datasets with tools like PRISM or GraphPad, adjusting for variables like solvent (DMSO vs. ethanol) .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Combine in silico tools with experimental

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to kinases or GPCRs .

- QSAR Modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and Hammett constants .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Multi-omics integration:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Metabolomics : LC-MS profiling to track changes in metabolic pathways (e.g., glycolysis, apoptosis) .

- Chemical Proteomics : Use biotinylated analogs for pull-down assays to map protein interactomes .

Key Notes

- For structural analogs, cross-validate spectral data with PubChem entries .

- Advanced studies require interdisciplinary collaboration (e.g., synthetic chemists, biologists, data scientists) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.